4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. In this case, p-toluidine, benzaldehyde, and trans-methyl-isoeugenol are used as starting materials. The reaction proceeds through a cycloaddition mechanism, followed by N-furoylation to yield the desired product .
Chemical Reactions Analysis
4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s ability to modulate biological pathways makes it a candidate for drug development.
Industry: It can be used in the production of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to changes in cellular processes, such as apoptosis, cell proliferation, and inflammation .
Comparison with Similar Compounds
4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared to other tetrahydroquinoline derivatives, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has similar structural features.
(3,4-Dimethoxyphenyl)acetonitrile: This compound is used as an intermediate in the synthesis of various pharmaceuticals. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H20N2O3/c1-11-13(10-20)18(19-14(21-11)5-4-6-15(19)22)12-7-8-16(23-2)17(9-12)24-3/h7-9,18,21H,4-6H2,1-3H3 |
InChI Key |
WFPDSFQYYGWIEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C#N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.